Ferruginine methiodide Ferruginine methiodide
Brand Name: Vulcanchem
CAS No.: 85514-41-6
VCID: VC1653193
InChI: InChI=1S/C11H18NO.HI/c1-8(13)10-6-4-9-5-7-11(10)12(9,2)3;/h6,9,11H,4-5,7H2,1-3H3;1H/q+1;/p-1
SMILES: CC(=O)C1=CCC2CCC1[N+]2(C)C.[I-]
Molecular Formula: C11H18INO
Molecular Weight: 307.17 g/mol

Ferruginine methiodide

CAS No.: 85514-41-6

Cat. No.: VC1653193

Molecular Formula: C11H18INO

Molecular Weight: 307.17 g/mol

* For research use only. Not for human or veterinary use.

Ferruginine methiodide - 85514-41-6

Specification

CAS No. 85514-41-6
Molecular Formula C11H18INO
Molecular Weight 307.17 g/mol
IUPAC Name 1-(8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-2-en-2-yl)ethanone;iodide
Standard InChI InChI=1S/C11H18NO.HI/c1-8(13)10-6-4-9-5-7-11(10)12(9,2)3;/h6,9,11H,4-5,7H2,1-3H3;1H/q+1;/p-1
Standard InChI Key YMCWVLCMWUSSQD-UHFFFAOYSA-M
SMILES CC(=O)C1=CCC2CCC1[N+]2(C)C.[I-]
Canonical SMILES CC(=O)C1=CCC2CCC1[N+]2(C)C.[I-]

Introduction

Chemical Structure and Properties

Ferruginine methiodide is formally known as 1-(8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-2-en-2-yl)ethanone;iodide, with a molecular formula of C11H18INO and a molecular weight of 307.17 g/mol . The structure features a bicyclic tropane skeleton with an enone functionality and a quaternary nitrogen bearing two methyl groups, with iodide serving as the counterion.

Structural Details

The compound's core consists of an 8-azoniabicyclo[3.2.1]octane system with the following key features:

  • A 2-en double bond in the six-membered ring

  • An acetyl (ethanone) group at the 2-position

  • Two methyl groups attached to the positively charged nitrogen (position 8)

  • An iodide counterion

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC11H18INO
Molecular Weight307.17 g/mol
CAS Registry Number85514-41-6
Parent CompoundFerruginine (CID 135049)
IUPAC Name1-(8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-2-en-2-yl)ethanone;iodide
InChIInChI=1S/C11H18NO.HI/c1-8(13)10-6-4-9-5-7-11(10)12(9,2)3;/h6,9,11H,4-5,7H2,1-3H3;1H/q+1;/p-1
InChIKeyYMCWVLCMWUSSQD-UHFFFAOYSA-M
SMILESCC(=O)C1=CCC2CCC1[N+]2(C)C.[I-]

Relationship to Tropane Alkaloids

Ferruginine methiodide belongs to the tropane alkaloid family, a class of compounds known for their diverse biological activities and pharmacological significance .

Parent Compound: Ferruginine

Ferruginine is the non-quaternized precursor of ferruginine methiodide. It possesses the same core structure but lacks the additional methyl group on the nitrogen and the accompanying iodide counterion . Multiple synthetic approaches to ferruginine have been documented, which serve as the foundation for producing ferruginine methiodide through subsequent quaternization.

Structural Comparison with Related Compounds

Ferruginine and its methiodide derivative share structural similarities with other tropane alkaloids including:

  • Atropine and scopolamine (muscarinic antagonists)

  • Cocaine (dopamine transporter inhibitor)

  • Anatoxin-a (potent nicotinic agonist)

The bicyclic 8-azabicyclo[3.2.1]octane core represents the defining structural feature of this family of compounds .

Synthesis Methods

Multiple synthetic routes to ferruginine, the precursor of ferruginine methiodide, have been documented in the literature. The quaternization to produce the methiodide salt typically involves treatment with methyl iodide.

Ahmed and Grainger's Approach

Ahmed and Grainger reported a synthesis of ferruginine utilizing a rhodium-catalyzed decomposition of a mono-functionalized vinyldiazoethane . The synthetic sequence includes:

  • Decomposition of vinyldiazoethane with rhodium acetate

  • In situ reaction with N-((2-(trimethylsilyl)ethoxy)carbonyl)pyrrole

  • Regioselective catalytic hydrogenation

  • Deprotection with TBAF

  • Reductive methylation with formaldehyde and sodium cyanoborohydride

Rigby's Asymmetric Synthesis

Rigby and colleagues completed an asymmetric synthesis of (+)-ferruginine utilizing:

  • Chromium-promoted higher order [6+2] cycloaddition

  • Thallium-mediated oxidative rearrangement

  • Functional group manipulation to install the ketone functionality

Husson's Enantioselective Approach

Husson's group developed an asymmetric synthesis of (+)-ferruginine based on:

  • Intramolecular α,β-unsaturated ketone cyclization onto an acyl iminium species

  • Stereoselectivity derived from a non-racemic 2-cyano-5-oxazolopyrrolidine

  • Alkylation, olefination, and cyclization to construct the tropane framework

Pharmacological Activity

Ferruginine methiodide exhibits significant pharmacological activity, particularly at nicotinic acetylcholine receptors.

Nicotinic Receptor Binding

Ferruginine methiodide functions as a nicotinic agonist, binding to and activating nicotinic acetylcholine receptors . This activity has been demonstrated in various experimental models:

Relative Potency

In contracture assays using the rectus abdominis muscle of the frog Rana pipiens, ferruginine methiodide exhibited notable potency:

CompoundPotency Ratio vs. Carbamycholine95% Confidence Interval
Ferruginine methiodide3.32.7-4.0
Arecolone methiodide8.67.5-10.0
Arecoline methiodide1.31.2-1.4
(±)-Muscarone0.770.67-0.90
Tetramethylammonium (TMA)0.200.17-0.23

These data indicate that ferruginine methiodide is approximately 3.3 times more potent than carbamycholine as a nicotinic agonist .

Electrophysiological Properties

Ferruginine methiodide has been studied for its effects on ion channel properties at the neuromuscular junction. Fourier analysis of end-plate current noise resulting from iontophoretic application of ferruginine methiodide to frog sartorius muscle fibers revealed:

Channel Conductance

Ferruginine methiodide induced a single-channel conductance of approximately 15.7 picosiemens (pS), which was independent of membrane potential . Comparatively:

AgonistChannel Conductance (pS)
Ferruginine methiodide15.7
Arecoline methiodide~15
(-)-Cytisine~11.5
(±)-Muscarone~14
Tetramethylammonium (TMA)~12
Acetylcholine (at 22°C)21.0 ± 0.1

Channel Lifetime

The average channel lifetime (τ) induced by ferruginine methiodide was voltage-dependent, following an exponential relationship with membrane potential. Linear regression analysis of the logarithm of τ versus membrane potential yielded:

AgonistSlope (V⁻¹)Predicted τ at -90 mV (ms)
Ferruginine methiodide14.5 ± 0.72.61 ± 0.05
Arecoline methiodide15.7 ± 1.42.48 ± 0.08
(-)-Cytisine15.0 ± 1.31.45 ± 0.04
Arecolone methiodide9.6 ± 1.82.02 ± 0.08
TMA9.5 ± 1.72.33 ± 0.07
(±)-Muscarone8.1 ± 1.71.68 ± 0.05

These data indicate that ferruginine methiodide induces relatively long-lived channel openings with high voltage sensitivity compared to other nicotinic agonists .

Structure-Activity Relationships

Ferruginine methiodide has contributed to the understanding of structure-activity relationships for nicotinic acetylcholine receptor ligands.

Nicotinic Pharmacophore Modeling

Ferruginine methiodide has been used in pharmacophore modeling studies alongside other nicotinic agonists including nicotine, cytisine, and muscarone . These studies identified three essential groups in each agonist:

  • A cationic center (A)

  • An electronegative atom (B)

  • An atom (C) that forms a dipole with B

The resulting pharmacophore forms a triangle with sides:

  • 4.8 Å (A-B)

  • 4.0 Å (A-C)

  • 1.2 Å (B-C)

Research Applications

Ferruginine methiodide has found various applications in neuropharmacological research:

Pharmacological Tool

As a potent and structurally rigid nicotinic agonist, ferruginine methiodide serves as a valuable tool for investigating nicotinic acetylcholine receptor function and structure .

Comparative Studies

The compound has been used in comparative studies with other nicotinic ligands to elucidate structure-activity relationships and receptor binding requirements .

Pharmacophore Development

Its well-defined structure and high potency make ferruginine methiodide valuable for developing and refining pharmacophore models for nicotinic receptor ligands, contributing to rational drug design efforts in this area .

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